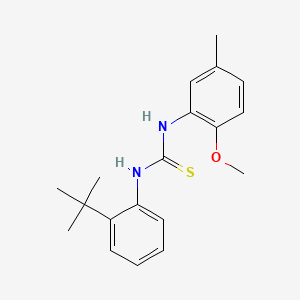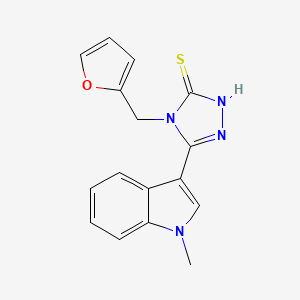
N-(1-ethyl-4-piperidinyl)-3-(trifluoromethyl)benzamide
描述
N-(1-ethyl-4-piperidinyl)-3-(trifluoromethyl)benzamide, commonly known as A-967079, is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. A-967079 has been extensively studied for its potential therapeutic applications in pain management.
作用机制
A-967079 acts as a competitive antagonist of N-(1-ethyl-4-piperidinyl)-3-(trifluoromethyl)benzamide ion channels. It binds to the channel and prevents activation by stimuli such as heat and acid. This leads to a reduction in pain signals being transmitted to the brain.
Biochemical and Physiological Effects:
A-967079 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of substance P, a neuropeptide that is involved in pain transmission. A-967079 has also been shown to reduce the activity of dorsal root ganglion neurons, which are involved in transmitting pain signals to the spinal cord.
实验室实验的优点和局限性
A-967079 has several advantages for use in lab experiments. It is a highly selective antagonist of N-(1-ethyl-4-piperidinyl)-3-(trifluoromethyl)benzamide, which means that it does not interact with other ion channels or receptors. This makes it easier to study the specific effects of this compound blockade. However, one limitation is that A-967079 is not very soluble in water, which can make it difficult to administer in some experimental settings.
未来方向
There are several potential future directions for research on A-967079. One area of interest is its potential use in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Another area of interest is its potential use in the treatment of inflammatory conditions, such as arthritis. Finally, there is interest in developing more potent and selective N-(1-ethyl-4-piperidinyl)-3-(trifluoromethyl)benzamide antagonists based on the structure of A-967079.
科学研究应用
A-967079 has been extensively studied for its potential therapeutic applications in pain management. It has been shown to effectively block N-(1-ethyl-4-piperidinyl)-3-(trifluoromethyl)benzamide-mediated pain responses in animal models, including thermal and mechanical hyperalgesia. A-967079 has also been shown to be effective in reducing neuropathic pain in rats.
属性
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-2-20-8-6-13(7-9-20)19-14(21)11-4-3-5-12(10-11)15(16,17)18/h3-5,10,13H,2,6-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVIYRLGDXBJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-chloro-4-fluorophenoxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4796307.png)
![2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B4796315.png)
![5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4796327.png)

![methyl 1-cyclopropyl-7-(3,4-dichlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4796364.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-8-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4796375.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4796377.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4796380.png)


![2-(4-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4796404.png)


